N-(pyridin-2-ylmethyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has been identified as a potential target for developing new therapeutic agents. It belongs to a class of compounds known as kinase inhibitors, specifically targeting the activity of Protein Kinase B (AKT). AKT plays a crucial role in various cellular processes, including growth, proliferation, and survival. Dysregulation of AKT signaling is implicated in the development and progression of various diseases, particularly cancer.
While a precise mechanism of action for N-(pyridin-2-ylmethyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide is not explicitly described, it is categorized as a potential AKT inhibitor. AKT inhibitors generally function by binding to the kinase domain of AKT, thereby blocking its ability to phosphorylate downstream targets and disrupting its signaling cascade.
Based on the limited information available, N-(pyridin-2-ylmethyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide appears to be primarily investigated for its potential in cancer research, specifically melanoma. Its role as a potential AKT inhibitor suggests possible applications in studying:
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: